REACTION_CXSMILES
|
Cl.[CH2:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([O:17]C)[CH:12]=2)[CH2:6]1)[CH2:3][CH3:4].[BrH:19]>>[BrH:19].[CH2:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([OH:17])[CH:12]=2)[CH2:6]1)[CH2:3][CH3:4] |f:0.1,3.4|
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Name
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|
Quantity
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7 g
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Type
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reactant
|
Smiles
|
Cl.C(CC)N1CC(CCC1)C1=CC(=CC=C1)OC
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed under nitrogen for 3 h
|
Duration
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3 h
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Type
|
CUSTOM
|
Details
|
The hydrobromic acid was evaporated
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Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethanol/ether
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Name
|
|
Type
|
product
|
Smiles
|
Br.C(CC)N1CC(CCC1)C1=CC(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |